molecular formula C14H16N2O2 B3080045 3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid CAS No. 1081114-00-2

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid

Cat. No.: B3080045
CAS No.: 1081114-00-2
M. Wt: 244.29 g/mol
InChI Key: IAFZXXDJEKTIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid (and its hydrochloride salt, CAS 1328085-16-0 ) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a 1H-indole core with a pyrrolidine substituent, a scaffold recognized for its prevalence in bioactive molecules . Its primary research application is as a key synthetic intermediate for the development of novel serotonergic psychedelic agents. Patents highlight its use in creating 3-pyrrolidine-indole derivatives being investigated for the treatment of various central nervous system (CNS) disorders, including depression . The incorporation of the pyrrolidine ring is a strategic design element in drug candidates; this saturated, three-dimensional heterocycle influences critical physicochemical parameters, potentially enhancing solubility and allowing for better exploration of the pharmacophore space compared to flat, aromatic systems . Researchers utilize this compound to explore structure-activity relationships (SAR) aimed at developing selective ligands for neurological targets. The molecule is supplied as a hydrochloride salt to improve stability and solubility in various experimental conditions. It is characterized by the molecular formula C14H17ClN2O2 and a molecular weight of 280.75 . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(18)10-3-4-12-11(8-15-13(12)7-10)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFZXXDJEKTIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CNC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction where a pyrrolidine derivative reacts with a suitable leaving group on the indole core.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole core and the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction may produce reduced pyrrolidine-indole compounds.

Scientific Research Applications

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing novel drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.

    Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and indole core can interact with proteins, enzymes, and receptors, leading to various biological effects. The carboxylic acid group may also play a role in binding to active sites of enzymes or receptors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyrrolidin-1-ylmethyl)indole
  • 6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole
  • 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Uniqueness

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional chemical reactivity and potential for forming hydrogen bonds. This distinguishes it from other similar compounds that may lack this functional group, thereby influencing its biological and chemical properties.

Biological Activity

3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an indole core fused with a pyrrolidine ring and a carboxylic acid functional group, contributing to its reactivity and biological interactions. The molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of approximately 280.75 g/mol. The presence of the carboxylic acid group allows for various chemical reactions, including esterification and amidation, while the indole structure is known for its ability to participate in electrophilic aromatic substitution reactions .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound has demonstrated the ability to influence various signaling pathways, which can lead to significant cellular effects such as apoptosis in cancer cells .

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes, such as tyrosinase and α-glucosidase, which are critical for melanin synthesis and carbohydrate metabolism, respectively .
  • Receptor Interaction : Its indole structure suggests potential interactions with serotonin receptors, indicating possible applications in neuropharmacology for treating mood disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated for its ability to inhibit the AF9-DOT1L protein-protein interaction, which is implicated in acute myeloid leukemia (AML). The compound exhibited an IC₅₀ value of 2.8 µM, indicating strong inhibitory activity .

Table 1: Anticancer Activity of Indole Compounds

CompoundIC₅₀ (µM)Description
32.8Inhibits AF9-DOT1L interaction
122.9Improved activity with a similar structure
153.6Comparable activity with other derivatives

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and demonstrated significant inhibition rates:

Table 2: Antimicrobial Activity

PathogenMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039Strong
Escherichia coli0.0048Strong
Bacillus mycoides0.0098Moderate
Candida albicans0.039Moderate

The results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

Several case studies have explored the implications of using this compound in therapeutic settings:

  • Neuropharmacological Applications : Research indicates that derivatives with an indole structure can interact with serotonin receptors, suggesting potential uses in treating anxiety and depression .
  • Cancer Treatment : A study focusing on leukemia cells showed that while the compound effectively inhibited certain protein interactions, it exhibited only modest effects on cell proliferation due to possible issues with cell permeability .

Q & A

Q. What safety protocols are critical for handling this compound in aqueous solutions?

  • Guidelines :
  • Corrosivity : Use acid-resistant gloves (nitrile) and fume hoods due to the carboxylic acid group’s irritant properties .
  • Storage : Keep desiccated at 2–8°C to prevent hydrolysis of the pyrrolidine-methyl linkage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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